6-Raloxifene-β-D-glucopyranoside
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Overview
Description
6-Raloxifene-β-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the glucuronidation at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties. This compound is primarily used for inhibiting bone loss and resorption, and lowering lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. The process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the selective glucuronidation at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzothiophene ring.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted benzothiophene compounds. These products have varying biological activities and can be used for different research applications .
Scientific Research Applications
6-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide derivatives.
Biology: Investigated for its effects on estrogen receptors and its potential role in modulating estrogenic activity in various biological systems.
Medicine: Explored for its potential therapeutic applications in preventing bone loss, reducing lipid levels, and treating conditions related to estrogen receptor modulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
6-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding inhibits the receptor’s activity, leading to reduced estrogenic effects in tissues such as bone and lipid metabolism. The compound’s glucuronidation at the 6’ position enhances its selectivity and oral bioavailability .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: The parent compound, known for its selective estrogen receptor modulation properties.
Tamoxifen: Another SERM used in the treatment of breast cancer and osteoporosis.
Toremifene: A SERM similar to Tamoxifen, used in the treatment of breast cancer
Uniqueness
6-Raloxifene-β-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects and reduced side effects .
Properties
CAS No. |
334758-18-8 |
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Molecular Formula |
C₃₄H₃₇NO₉S |
Molecular Weight |
635.72 |
Synonyms |
[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
Origin of Product |
United States |
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